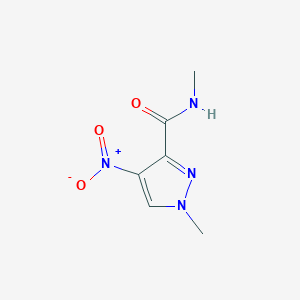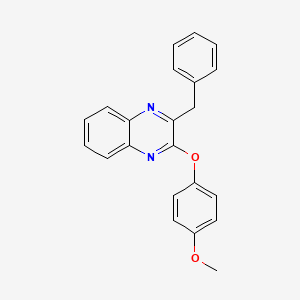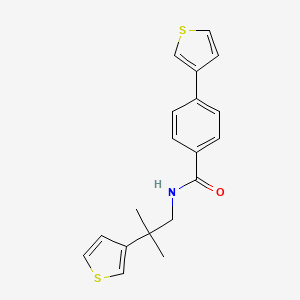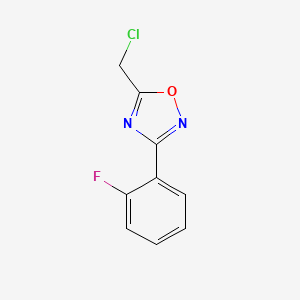
1-(4-Bromo-1H-pyrrol-2-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(4-Bromo-1H-pyrrol-2-yl)propan-1-one” is a chemical compound with the CAS Number: 2361645-24-9 . It has a molecular weight of 202.05 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H8BrNO . The InChI code for this compound is 1S/C7H8BrNO/c1-2-7(10)6-3-5(8)4-9-6/h3-4,9H,2H2,1H3 .Physical and Chemical Properties Analysis
The compound has a predicted boiling point of 307.9±27.0 °C and a predicted density of 1.530±0.06 g/cm3 . The pKa of the compound is predicted to be 13.28±0.50 .Aplicaciones Científicas De Investigación
Atom-Economical Synthesis
The synthesis of polysubstituted furans and pyrroles from propargyl alcohols and terminal alkynes demonstrates an atom-economical process, producing water as the only byproduct. This method offers a selective formation of 1,4-diynes and pyrroles, highlighting an efficient approach to synthesizing complex molecules with potential applications in pharmaceuticals and materials science (Tao Wang et al., 2011).
Catalytic Propargylation
Indium(III) bromide catalyzes the rapid propargylation of heteroaromatic systems, including pyrroles, under mild conditions. This method yields propargylated heterocycles with excellent regioselectivity and high yields, offering a practical approach for the functionalization of heteroaromatic compounds, which are key structures in many drugs and agrochemicals (J. Yadav et al., 2007).
Novel Route to Pyrroles
A novel synthesis route to 1,2,4-trisubstituted pyrroles involves cyclization under palladium catalysis, starting from 2-(Acylmethylene)propanediol diacetates. This method highlights a versatile approach to accessing pyrrole derivatives, which are crucial for developing pharmaceuticals and conducting materials science research (M. Friedrich et al., 2002).
Sustainable Pyrrole Synthesis
An iridium-catalyzed pyrrole synthesis utilizes renewable resources, including secondary alcohols and amino alcohols, to form pyrroles through a sustainable process that eliminates hydrogen gas. This catalytic method supports the green chemistry initiative by using biomass-derived starting materials and producing pyrroles, which have wide-ranging applications in biochemistry, pharmacy, and materials science (Stefan Michlik & R. Kempe, 2013).
Synthesis of Dithiolium Derivatives
The synthesis of novel bromo-substituted dithiolium derivatives from propiophenones showcases the utility of brominated intermediates in accessing mesoionic compounds. These derivatives have potential applications in developing new materials and acting as intermediates in organic synthesis (L. Sarbu et al., 2019).
Propiedades
IUPAC Name |
1-(4-bromo-1H-pyrrol-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-2-7(10)6-3-5(8)4-9-6/h3-4,9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVSZICZVSPQNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=CN1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2735824.png)

![2-[4-(2H-1,3-benzodioxol-5-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2735826.png)

![4-(benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B2735829.png)
![2-chloro-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide](/img/structure/B2735832.png)

![5-Methyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2735836.png)
![(E)-2-(((4-allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)benzo[d]thiazole](/img/structure/B2735837.png)


![2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2735843.png)
![(Z)-6-hydroxy-2-((8-methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)benzofuran-3(2H)-one](/img/structure/B2735844.png)
